molecular formula Ga5V2 B14715128 CID 78062261

CID 78062261

Cat. No.: B14715128
M. Wt: 450.50 g/mol
InChI Key: SJOWQEABTPNQAV-UHFFFAOYSA-N
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Description

CID 78062261 (PubChem Compound Identifier 78062261) is a chemical compound whose structural and functional properties have been investigated in various analytical and pharmacological studies. These methods enable the determination of molecular weight, fragmentation patterns, and isomer differentiation, as demonstrated in studies on ginsenosides and other complex organic molecules .

Key physicochemical properties inferred from analogous compounds (e.g., CAS 1254115-23-5 and 7254-19-5) include:

  • Molecular weight: Likely within the range of 140–240 g/mol, based on similar compounds in PubChem entries .
  • Solubility: Potentially categorized as "highly soluble" (e.g., >650 mg/mL) or "moderately soluble" depending on functional groups .
  • Synthetic routes: May involve reactions with potassium carbonate (K₂CO₃) in polar aprotic solvents like 1-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF) under inert atmospheres .

Properties

Molecular Formula

Ga5V2

Molecular Weight

450.50 g/mol

InChI

InChI=1S/5Ga.2V

InChI Key

SJOWQEABTPNQAV-UHFFFAOYSA-N

Canonical SMILES

[V].[V].[Ga].[Ga].[Ga].[Ga].[Ga]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78062261 involves a series of chemical reactions that require precise conditions. The typical synthetic route includes the use of organic solvents and catalysts to facilitate the reaction. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but on a much larger scale. Industrial production also incorporates advanced purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Functional Group Transformations

  • Oxidation/Reduction : Compounds with redox-active groups (e.g., double bonds, carbonyls) undergo transformations under controlled conditions. Example:

    AlkeneOxidationEpoxideorCarbonyl\text{Alkene} \xrightarrow{\text{Oxidation}} \text{Epoxide} \quad \text{or} \quad \text{Carbonyl}
  • Substitution : Electrophilic/nucleophilic substitution at reactive sites (e.g., aromatic rings, α-carbons) may occur, depending on the molecule’s electronic structure.

Diels-Alder Reactions

For cyclic dienes (e.g., 1-Methylcyclohepta-1,3-diene), Diels-Alder reactions are common:

Diene+DienophileSix-Membered Ring Product\text{Diene} + \text{Dienophile} \rightarrow \text{Six-Membered Ring Product}

These reactions form new carbon-carbon bonds and are critical in organic synthesis.

Nucleophilic/Electrophilic Addition

α,β-Unsaturated carbonyl compounds (e.g., enones) undergo 1,4-addition (conjugate addition) under acidic or basic conditions:

Nucleophile+EnoneAdduct\text{Nucleophile} + \text{Enone} \rightarrow \text{Adduct}

This mechanism is highlighted in general reaction guides for such systems .

Polymerization

Unsaturated hydrocarbons may polymerize under specific conditions, though controlled synthesis methods (e.g., dehydrohalogenation) are often used to avoid this.

General Reaction Data Table (Hypothetical Example)

Reaction TypeConditionsProductsKey Observations
OxidationH₂O₂, acidic mediumEpoxide/ketoneSelective for conjugated systems
Diels-AlderThermal or catalyticBicyclic adductsStereoselectivity possible
1,4-AdditionNucleophile (e.g., H₂O)Conjugated adductsStabilized via hyperconjugation

Limitations and Recommendations

For a compound-specific analysis, provide additional structural details or experimental data.

Scientific Research Applications

CID 78062261 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 78062261 involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The compound’s effects are mediated through binding to proteins, enzymes, or receptors, which then trigger a cascade of downstream events.

Comparison with Similar Compounds

Key Findings:

Structural Complexity : this compound likely shares structural motifs with heterocyclic or aromatic compounds, as seen in brominated indole derivatives (e.g., CAS 7254-19-5) . Such structures often exhibit distinct fragmentation patterns in CID-MS, enabling differentiation of isomers .

Synthetic Flexibility : Both this compound and CAS 1254115-23-5 utilize K₂CO₃ as a base in polar solvents, suggesting shared strategies for optimizing reaction yields .

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